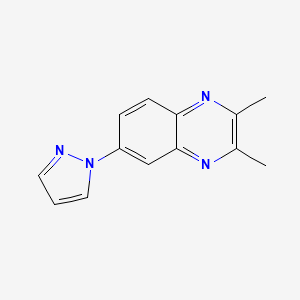
2-(6-(2-aminoethyl)-1H-indol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-(2-aminoethyl)-1H-indol-3-yl)acetic acid is a compound that belongs to the class of indole derivatives It is structurally characterized by an indole ring fused with an acetic acid moiety and an aminoethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(2-aminoethyl)-1H-indol-3-yl)acetic acid typically involves the reaction of indole derivatives with aminoethyl groups under specific conditions. One common method involves the use of indole-3-acetic acid as a starting material, which is then reacted with ethylenediamine in the presence of a catalyst to form the desired compound. The reaction is usually carried out under reflux conditions with a suitable solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-(2-aminoethyl)-1H-indol-3-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminoethyl group can undergo substitution reactions with halogenating agents or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
2-(6-(2-aminoethyl)-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in cellular signaling pathways and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-(6-(2-aminoethyl)-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to serotonin receptors, influencing neurotransmitter activity and modulating various physiological processes. Additionally, it may interact with enzymes involved in the biosynthesis of other biologically active molecules, thereby affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tryptamine: An indole derivative with a similar structure but lacking the acetic acid moiety.
Serotonin: A neurotransmitter with an indole ring and an aminoethyl side chain, similar to 2-(6-(2-aminoethyl)-1H-indol-3-yl)acetic acid.
Indole-3-acetic acid: A plant hormone with an indole ring and an acetic acid moiety, but without the aminoethyl group.
Uniqueness
This compound is unique due to its combination of an indole ring, an acetic acid moiety, and an aminoethyl side chain. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
852615-34-0 |
|---|---|
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
2-[6-(2-aminoethyl)-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C12H14N2O2/c13-4-3-8-1-2-10-9(6-12(15)16)7-14-11(10)5-8/h1-2,5,7,14H,3-4,6,13H2,(H,15,16) |
InChI-Schlüssel |
HNXJOSSHZREKSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1CCN)NC=C2CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11885258.png)










![6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane](/img/structure/B11885309.png)

